1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,8-9-19-2)11-16-13(17)15-10-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADOWNLKXVROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate nucleophile.
Addition of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of a suitable precursor with methylthio and hydroxy groups to form the desired butyl chain.
Urea Formation: The final step involves the reaction of the intermediate with urea under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the urea moiety or other functional groups.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl moiety under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly in the context of enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be contrasted with other urea derivatives, particularly those with analogous substituents or applications. Below is a detailed comparison based on available evidence:
Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight | Key Applications/Properties |
|---|---|---|---|---|
| 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | Benzyl, hydroxyl, methylthio, urea | Not provided† | Not provided† | Potential enzyme inhibition or catalysis |
| 1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea | Benzyl, dinaphthodioxaphosphepin, urea | C34H32N3O3P | 561.61 | Asymmetric catalysis, moisture-sensitive |
Key Differences and Implications
- Functional Groups : The target compound features a methylthio-butyl-hydroxyl side chain, which contrasts with the dinaphthodioxaphosphepin-cyclohexyl group in the phosphorus-containing urea derivative . The former may favor interactions with biological targets (e.g., enzymes or receptors), while the latter is designed for coordination in catalytic systems.
- Applications: The phosphorus-containing analogue is explicitly used in asymmetric synthesis as part of the UREAPhos ligand family, emphasizing its role in transition-metal catalysis .
- Stability : The phosphorus-containing compound is moisture-sensitive and requires cold storage , whereas the stability of the target compound remains uncharacterized in the evidence.
Research Findings
- Phosphorus Ligands: UREAPhos ligands, including the dinaphthodioxaphosphepin derivative, have demonstrated high enantioselectivity in hydrogenation reactions, as cited in Angew. Chem. Int. Ed. (2003) and Synthesis (2004) .
Biological Activity
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 282.40 g/mol
CAS Number: 1396889-15-8
The compound features a urea functional group, a benzyl moiety, and a hydroxy-methyl-thio butyl chain, which contribute to its unique chemical properties and biological interactions.
The biological activity of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as hydroxyl and methylthio enhances its binding affinity and specificity.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain kinases or proteases, which are critical in cancer progression and other diseases.
- Receptor Modulation : The structural features allow it to bind to receptor sites, potentially modulating signal transduction pathways associated with cell growth and proliferation.
Biological Activities
Research has indicated that 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines, although specific IC values need further investigation.
- Antimicrobial Effects : Similar compounds in the thioamide class have shown antibacterial and antifungal properties, suggesting that 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea may also exhibit such effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, it is useful to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Notable Activity |
|---|---|---|
| 1-Benzyl-3-(2-hydroxy-2-methylbutyl)urea | Hydroxy, Urea | Moderate enzyme inhibition |
| 1-Benzyl-3-(2-hydroxy-2-methyl-4-butyl)urea | Hydroxy, Urea | Weak receptor modulation |
| 1-Benzyl-3-(2-hydroxy-3-methylbutyl)urea | Hydroxy, Urea | Antimicrobial activity |
The presence of both hydroxy and methylthio groups in 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea enhances its reactivity and biological activity compared to its analogs.
Study on Antitumor Activity
In a recent study published in PMC, derivatives of urea compounds were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that certain structural modifications led to increased potency against non-small cell lung cancer (NSCLC), with some compounds achieving GI values as low as 25 µM . While specific data for 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is still limited, these findings suggest a promising avenue for further exploration.
Enzyme Inhibition Studies
Another study focused on the inhibition of glycogen synthase kinase 3 (GSK-3), where derivatives similar to our compound were evaluated for their ability to reduce GSK-3β activity significantly. Compounds exhibiting IC values below 100 nM were identified as potential leads for therapeutic development . Such studies underscore the importance of structural features in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
